molecular formula C15H17N3O5S3 B2761042 (E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1173622-93-9

(E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Numéro de catalogue: B2761042
Numéro CAS: 1173622-93-9
Poids moléculaire: 415.5
Clé InChI: MQWCVYKQHLXRSW-FOCLMDBBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C15H17N3O5S3 and its molecular weight is 415.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structure-Activity Relationships in Drug Development

The study of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the exploration of various heterocyclic analogues as alternatives to benzothiazole rings to improve metabolic stability. This research is critical in designing compounds with better in vivo efficacy and minimal metabolic deacetylation, demonstrating the compound's relevance in developing potent inhibitors for cancer therapy and other diseases associated with PI3K/mTOR pathways (Stec et al., 2011).

Antimalarial and Antiviral Applications

Derivatives of the compound have shown potential in antimalarial activity, with certain sulfonamide derivatives displaying significant inhibition against Plasmodium species. These findings highlight the compound's role in the development of new antimalarial agents, which is crucial in the fight against malaria, especially in regions where resistance to existing drugs is a growing concern (Fahim & Ismael, 2021).

Anticonvulsant Properties

Research into heterocyclic compounds containing a sulfonamide thiazole moiety has uncovered their potential as anticonvulsant agents. This is particularly important for developing new treatments for epilepsy and other seizure disorders, offering alternatives to patients who may not respond well to current medications (Farag et al., 2012).

Antimicrobial Activity

The synthesis and evaluation of novel sulphonamide derivatives have demonstrated good antimicrobial activity against various bacterial and fungal strains. This research supports the development of new antimicrobial agents, addressing the critical need for new drugs due to the increasing resistance to existing antibiotics (Fahim & Ismael, 2019).

Inhibitory Action on Carbonic Anhydrase

Studies on sulfonamides, including derivatives similar to the compound , have explored their inhibitory action on carbonic anhydrase, a crucial enzyme in various physiological processes. These inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and certain cancers, illustrating the compound's significance in medicinal chemistry (Carta et al., 2017).

Propriétés

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S3/c1-5-8-18-12-7-6-11(25(3,20)21)9-13(12)24-15(18)16-14(19)10-17(2)26(4,22)23/h1,6-7,9H,8,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWCVYKQHLXRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)CC#C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.